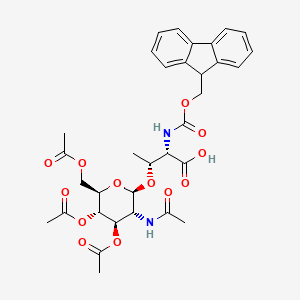

Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH

Description

Foundational Significance of Protein Glycosylation in Eukaryotic Biological Systems

Protein glycosylation is a cornerstone of eukaryotic biology, influencing the structure, function, and localization of a majority of proteins. iris-biotech.delookchem.com This intricate process, where carbohydrate chains are added to proteins, is not merely a decorative modification but a fundamental mechanism that dictates a protein's fate and function from its inception. iris-biotech.debachem.com The immense structural diversity of glycans allows for a sophisticated coding system that modulates a wide spectrum of biological activities. anaspec.com

Role in Cellular Recognition and Intercellular Communication

The surfaces of cells are adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. This carbohydrate coat plays a crucial role in mediating how cells interact with their environment and with each other. chemicalbook.comcarbosynusa.com Glycans on cell surface proteins act as recognition sites for a variety of binding partners, including other cells, pathogens, and signaling molecules. chemicalbook.comwuxiapptec.com This recognition is fundamental to processes ranging from embryonic development and tissue organization to the intricate signaling cascades that govern cellular behavior. wuxiapptec.comglycofinechem.com For instance, the interaction between glycans and carbohydrate-binding proteins called lectins is a key mechanism driving cell-cell adhesion and communication. iris-biotech.dechemicalbook.com

Influence on Immune System Modulation and Response Mechanisms

The immune system relies heavily on glycosylation to distinguish between self and non-self, a critical function for mounting an effective defense against pathogens while avoiding autoimmune reactions. bachem.comanaspec.comglycofinechem.com Glycans on the surface of immune cells and on potential antigens are key determinants in immune recognition and activation. anaspec.comglycofinechem.com Changes in the glycosylation patterns of proteins are often associated with immune responses and can modulate the activity of immune cells, influencing processes like leukocyte trafficking and the activation of T-cells and B-cells. glycofinechem.comchemicalbook.com Furthermore, the glycosylation of antibodies themselves, such as IgG, can profoundly impact their effector functions. nih.gov

Participation in Diverse Physiological and Pathological Processes

The influence of protein glycosylation extends to virtually every aspect of physiology and is increasingly implicated in a wide range of diseases. carbosynusa.comchemicalbook.com Proper glycosylation is essential for the correct folding and stability of many proteins. iris-biotech.debachem.com Aberrant glycosylation is a hallmark of numerous pathological conditions, including cancer, where changes in cell surface glycans can promote tumor growth and metastasis. lookchem.comalfa-chemistry.com Neurological disorders, such as Alzheimer's disease, have also been linked to alterations in protein glycosylation. chemicalbridge.co.ukacs.org Moreover, many viruses and bacteria exploit host cell glycosylation for attachment and entry, highlighting the critical role of glycans in infectious diseases. wuxiapptec.com

Characteristics and Biological Importance of O-Linked Glycosylation on Serine and Threonine Residues

Among the various forms of protein glycosylation, O-linked glycosylation, the attachment of a glycan to the hydroxyl group of a serine (Ser) or threonine (Thr) amino acid residue, is of particular importance. chemicalbook.comsigmaaldrich.com This modification is initiated by the addition of a single sugar, most commonly N-acetylgalactosamine (GalNAc) or N-acetylglucosamine (GlcNAc), to the protein backbone. alfa-chemistry.comiris-biotech.de

Differentiation from N-Linked Glycosylation in Structure and Biosynthesis

O-linked glycosylation differs significantly from N-linked glycosylation, where the glycan is attached to the amide nitrogen of an asparagine residue. chemicalbook.com A key distinction lies in their biosynthesis. N-linked glycans are pre-assembled on a lipid carrier and then transferred en bloc to the protein, whereas O-linked glycans are built sequentially, with sugars added one at a time directly onto the protein. chemicalbook.comcarbosynusa.com This results in a greater structural diversity for O-linked glycans. chemicalbook.com Furthermore, while N-linked glycosylation occurs co-translationally in the endoplasmic reticulum, O-linked glycosylation is a post-translational event that primarily takes place in the Golgi apparatus. chemicalbook.com

| Feature | N-Linked Glycosylation | O-Linked Glycosylation |

| Amino Acid Linkage | Asparagine (Asn) | Serine (Ser) or Threonine (Thr) chemicalbook.com |

| Consensus Sequence | Asn-X-Ser/Thr (X ≠ Pro) carbosynusa.com | No strict consensus sequence carbosynusa.com |

| Biosynthesis Location | Endoplasmic Reticulum (ER) and Golgi carbosynusa.com | Primarily Golgi Apparatus |

| Glycan Addition | En bloc transfer of a pre-assembled oligosaccharide carbosynusa.com | Stepwise addition of individual sugars iris-biotech.de |

| Initial Sugar | Mannose₃GlcNAc₂ core carbosynusa.com | Varies (e.g., GalNAc, GlcNAc) carbosynusa.comiris-biotech.de |

Essential Regulatory Functions of O-GlcNAcylation in Cellular Homeostasis

A specific and highly dynamic form of O-linked glycosylation is O-GlcNAcylation, the addition and removal of a single N-acetylglucosamine (O-GlcNAc) molecule. chemicalbook.com Unlike the often complex and stable structures of other glycans, O-GlcNAcylation is a reversible modification, akin to phosphorylation, that plays a crucial regulatory role in a multitude of cellular processes. It acts as a nutrient sensor, with the levels of O-GlcNAcylation fluctuating in response to cellular glucose availability. chemicalbridge.co.uk This modification targets a vast number of nuclear and cytoplasmic proteins, influencing transcription, signal transduction, and cytoskeletal dynamics, thereby playing a critical role in maintaining cellular homeostasis.

The Role of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH in Glycobiology

To dissect the precise functions of O-linked glycosylation, researchers rely on the chemical synthesis of glycopeptides with defined structures. The compound This compound is a cornerstone of this endeavor.

This molecule is a protected amino acid derivative specifically designed for use in solid-phase peptide synthesis (SPPS), the primary method for artificially creating peptides and proteins. The "Fmoc" group (fluorenylmethyloxycarbonyl) is a temporary protecting group on the amino terminus of the threonine, which is removed at each step of the peptide chain elongation. The threonine residue is pre-glycosylated with a protected N-acetylglucosamine (GlcNAc) derivative. The acetyl (Ac) groups on the sugar serve as protecting groups that prevent unwanted side reactions during peptide synthesis and are removed in the final steps to yield the native glycopeptide.

The use of such building blocks allows for the precise incorporation of a glycosylated threonine at any desired position within a peptide sequence. iris-biotech.de This enables the creation of homogeneous glycopeptides for detailed structural and functional studies, which would be impossible to obtain from natural sources due to the inherent heterogeneity of glycosylation.

Properties of this compound:

| Property | Value |

| CAS Number | 160168-40-1 carbosynusa.comglycofinechem.comchemicalbook.com |

| Molecular Formula | C33H38N2O13 iris-biotech.decarbosynusa.com |

| Molecular Weight | 670.66 g/mol carbosynusa.com |

| Appearance | White powder carbosynusa.com |

| Storage Temperature | -15°C to -25°C chemicalbook.comsigmaaldrich.com |

| Primary Application | Building block for Fmoc solid-phase peptide synthesis of O-linked glycopeptides anaspec.comchemicalbook.com |

The availability of this compound and similar glycosylated amino acid building blocks has been instrumental in advancing our understanding of O-linked glycosylation. It has facilitated research into how this modification impacts protein folding, enzyme activity, protein-protein interactions, and recognition by the immune system.

The study of O-linked glycopeptides, powered by sophisticated chemical tools like this compound, continues to be a vibrant and essential area of chemical biology. By enabling the synthesis of precisely defined glycopeptides, researchers can systematically probe the profound impact of O-linked glycosylation on a myriad of biological systems. This knowledge is not only fundamental to our understanding of cellular life but also holds immense promise for the development of new diagnostics and therapeutic strategies for a host of human diseases.

Strategic Importance of Synthetic Glycopeptides as Research Probes and Tools in Glycobiology

The chemical synthesis of glycopeptides and glycoproteins has become an indispensable tool in glycobiology, providing researchers with access to structurally defined molecules that are otherwise difficult to obtain from natural sources. researchgate.net These synthetic molecules serve as precise probes for investigating the multifaceted roles of carbohydrates in biological systems. creative-biolabs.com Their applications range from studying protein folding and stability to elucidating the mechanisms of cell-cell recognition, immune responses, and pathogenesis. researchgate.netbeilstein-journals.org

The ability to construct glycopeptides with specific glycan structures at defined sites on the peptide backbone allows for a systematic exploration of how glycosylation impacts protein behavior. beilstein-journals.org Synthetic glycopeptides have been instrumental in developing vaccines, probing protein-carbohydrate binding events, and creating microarrays for high-throughput analysis of biological interactions. beilstein-journals.org The development of methods like solid-phase peptide synthesis (SPPS) has made the creation of these complex molecules more routine, empowering researchers to unravel the intricate functions of glycans in health and disease. oup.com

A significant obstacle in studying glycoproteins is their inherent heterogeneity. researchgate.net Protein glycosylation is not under direct genetic control; instead, it is a complex enzymatic process that results in a population of molecules (glycoforms) with the same peptide sequence but varying glycan structures, attachment sites, and occupancy. oup.comrsc.org This microheterogeneity (variation in glycan structure at a single site) and macroheterogeneity (variation in the glycosylation sites that are occupied) make it exceedingly difficult to isolate homogeneous glycoproteins from natural sources. nih.gov

This natural complexity hampers detailed structural and functional studies, as the observed biological effect is an average of the activities of numerous different glycoforms. researchgate.netnih.gov Chemical synthesis provides a powerful solution to this "glycosylation problem" by enabling the production of glycoproteins and glycopeptides with a single, well-defined structure. researchgate.netnih.gov Access to these homogeneous materials is crucial for:

Accurate Biophysical Characterization: Allowing for techniques like X-ray crystallography and NMR spectroscopy, which are often hindered by the flexibility and heterogeneity of natural glycans. nih.gov

Unambiguous Functional Assays: Ensuring that a measured biological activity can be attributed to a specific glycan structure at a specific location.

Therapeutic Development: The production of therapeutic glycoproteins, such as monoclonal antibodies, requires strict control over glycosylation, as variations can significantly impact efficacy, stability, and immunogenicity. jhpor.comepa.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. creative-peptides.com In glycobiology, SAR studies aim to identify the specific structural features of a glycan and its peptide context that are critical for a given biological function. beilstein-journals.org The use of synthetic glycopeptides is paramount for conducting meaningful SAR analyses. beilstein-journals.orgnih.gov

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29-,30-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLCJWGAUPPZQJ-WPYJLJGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc L Thr Beta D Glcnac Ac 3 Oh and Complex Glycopeptides

Building Block Synthesis and Optimization Strategies for Glycosyl Amino Acids

The efficient synthesis of glycosylated amino acids like Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH is a cornerstone of glycopeptide chemistry. rsc.org Researchers continuously seek to optimize these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Routes for the Preparation of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH

The preparation of Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity. This building block is essential for solid-phase peptide synthesis (SPPS) of O-linked glycopeptides. glycofinechem.comanaspec.com

A common strategy involves the glycosylation of a suitably protected threonine derivative with an activated N-acetylglucosamine donor. The starting materials typically include Fmoc-L-Thr-OH and a peracetylated GlcNAc donor. The reaction is often promoted by a Lewis acid to facilitate the formation of the O-glycosidic bond. bohrium.com The final product, Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH, is a white powder that is soluble in appropriate organic solvents used in peptide synthesis. carbosynusa.com

Achieving stereoselectivity at the anomeric center is a significant challenge in glycosylation reactions. nih.gov The formation of the β-glycosidic linkage in Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH is crucial for mimicking the natural structure of O-glycans. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction temperature. nih.gov

Neighboring group participation by the N-acetyl group at the C-2 position of the GlcNAc donor plays a key role in directing the formation of the 1,2-trans-glycosidic bond, which corresponds to the β-anomer. nih.gov This occurs through the formation of a transient oxazolinium ion intermediate, which is then attacked by the hydroxyl group of the threonine acceptor from the less hindered face to yield the β-glycoside. Machine learning models are also being developed to predict the anomeric selectivity of glycosylation reactions, offering a powerful tool for optimizing reaction conditions. chemrxiv.orgchemrxiv.org

The use of protecting groups is fundamental to the successful synthesis of Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH and its subsequent use in peptide synthesis. creative-peptides.comorganic-chemistry.org The acetyl (Ac) groups on the sugar hydroxyls and the fluorenylmethyloxycarbonyl (Fmoc) group on the amino acid's α-amino group serve distinct but complementary roles. glycofinechem.comcarbosynusa.com

The acetyl groups serve two primary purposes: they protect the hydroxyl groups of the sugar from unwanted side reactions during glycosylation and peptide coupling, and they enhance the solubility of the glycosylated amino acid in organic solvents. oup.com These acetyl groups are typically stable throughout the Fmoc-based solid-phase peptide synthesis and are removed during the final deprotection step. anaspec.com

The Fmoc group is a base-labile protecting group for the α-amino group of the threonine. youtube.comlgcstandards.com Its key advantage is its stability to the acidic conditions often used for the cleavage of other protecting groups, providing an orthogonal protection strategy. nih.gov The Fmoc group is readily removed by treatment with a mild base, such as piperidine (B6355638) in DMF, allowing for the stepwise elongation of the peptide chain. creative-peptides.comlgcstandards.com

Modern Advancements in Glycosylated Amino Acid Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govacs.org In the context of glycosylated amino acid synthesis, microwave irradiation has been shown to significantly reduce reaction times for glycosylation, often from hours to just a few minutes. bohrium.comnih.gov

This technique has been successfully applied to the synthesis of various glycosylated Fmoc amino acids. bohrium.com The use of microwave heating can lead to higher yields and cleaner reactions compared to conventional heating methods. For instance, the glycosylation of Fmoc-Ser-OH and Fmoc-Thr-OH with peracetylated sugar donors has been efficiently carried out under microwave conditions using Lewis acid promoters like SnCl₄ or BF₃·Et₂O. bohrium.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Glycosylation

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yields | Often moderate | Generally improved |

| Side Reactions | More prevalent | Reduced |

| Energy Consumption | Higher | Lower |

This table provides a general comparison and specific outcomes can vary based on the reaction.

The development of novel catalytic systems is another area of active research aimed at improving the synthesis of glycosylated amino acids. nih.gov Catalytic methods offer the potential for greater control over stereoselectivity and can often be performed under milder reaction conditions. researchgate.net

Biocatalytic approaches, using enzymes such as glycosyltransferases and glycosidases, are gaining traction for their high regio- and stereospecificity. nih.govacs.org These enzymatic methods can circumvent the need for extensive protecting group manipulations. Additionally, the development of small molecule catalysts that can control the anomeric outcome of glycosylation reactions is a promising avenue for achieving high yields and selectivity in the synthesis of complex glycopeptides. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Integration of Glycosylated Building Blocks

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides and glycopeptides. The "building block" approach, where a pre-glycosylated amino acid like this compound is incorporated into the peptide chain, is a popular strategy. rsc.orgnih.gov

Standard Fmoc-SPPS Protocols for Glycopeptide Elongation

The widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in SPPS is well-suited for glycopeptide synthesis due to its mild deprotection conditions, which are compatible with the acid-sensitive glycosidic bonds. nih.govnih.gov The general cycle of Fmoc-SPPS involves:

Resin Loading: The first amino acid is attached to a solid support (resin). For C-terminal amides, Rink amide resin is commonly used, while 2-chlorotrityl chloride resin is a choice for C-terminal carboxylic acids. uci.edu

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically with a solution of 20% piperidine in a solvent like dimethylformamide (DMF). rsc.orguci.edu

Coupling: The next Fmoc-protected amino acid, in this case, a glycosylated one like this compound, is activated and coupled to the newly exposed amine. Common coupling reagents include HCTU, HATU, and PyBOP®. americanpeptidesociety.orgsigmaaldrich.com

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired glycopeptide sequence is assembled. Finally, the glycopeptide is cleaved from the resin, and all protecting groups are removed. nih.gov

Addressing Challenges in Glycosylated Amino Acid Coupling During SPPS

The incorporation of bulky glycosylated amino acids like this compound into a growing peptide chain presents several challenges:

Steric Hindrance: The bulky sugar moiety can sterically hinder the coupling reaction, leading to incomplete reactions and the formation of deletion sequences. rsc.org This issue is exacerbated when multiple glycosylation sites are in close proximity. rsc.org

Aggregation: The growing glycopeptide chain can aggregate on the solid support, particularly with hydrophobic sequences, which can block reactive sites and reduce synthesis efficiency. americanpeptidesociety.orgnih.gov This is a significant issue in the synthesis of longer or complex glycopeptides. sigmaaldrich.com

Lower Coupling Efficiency: The steric bulk of the glycosylated amino acid often results in a significant decrease in coupling efficiency compared to non-glycosylated counterparts. rsc.org To overcome this, a large excess of the expensive glycosylated amino acid building block and longer coupling times are often required. rsc.org

To mitigate these challenges, various strategies have been developed:

| Challenge | Mitigation Strategy | Description |

| Steric Hindrance & Low Coupling Efficiency | Use of stronger coupling reagents | Reagents like HATU and HBTU can enhance the rate and efficiency of the coupling reaction. americanpeptidesociety.org |

| Elevated temperatures | Increasing the reaction temperature can help to overcome the activation energy barrier for coupling. rsc.org | |

| Use of pseudoprolines | Incorporating pseudoproline dipeptides can disrupt secondary structure formation and improve solvation of the peptide chain. nih.gov | |

| Aggregation | Chaotropic salts | Adding salts like LiCl or KSCN to the reaction mixture can disrupt intermolecular hydrogen bonds that lead to aggregation. sigmaaldrich.com |

| Specialized solvent systems | Mixtures of solvents like DCM/DMF/NMP with additives can improve the solubility of the growing peptide chain. sigmaaldrich.com |

Orthogonal Deprotection Strategies for Glycan and Peptide Backbones

Orthogonal protection is a critical concept in complex glycopeptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. nih.gov This is essential for managing the protecting groups on the peptide backbone, the amino acid side chains, and the carbohydrate hydroxyl groups.

In the context of this compound, the following protecting groups are employed:

Fmoc group (N-terminus): This is base-labile and removed by piperidine during each coupling cycle.

Acetyl (Ac) groups (Glycan): These protect the hydroxyl groups of the GlcNAc sugar. They are typically removed under basic conditions (e.g., with hydrazine (B178648) or sodium methoxide) after the peptide chain has been assembled.

tert-Butyl (tBu) based groups (Side chains): These are acid-labile and are removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).

The orthogonality of these groups allows for a controlled, stepwise deprotection, ensuring the integrity of the glycopeptide. A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has also been reported, which can be valuable for sensitive peptides. nih.gov

Convergent and Chemoenzymatic Strategies for Glycopeptide Assembly

For the synthesis of large and complex glycopeptides, a purely linear SPPS approach can be inefficient. Convergent strategies, where smaller, protected peptide and glycopeptide fragments are synthesized separately and then joined together, offer a more efficient alternative. nih.gov

Chemical Ligation Techniques for Macro-Glycopeptide Construction

Chemical ligation refers to a set of methods that form a native peptide bond between two unprotected peptide fragments. This approach is highly chemoselective, meaning the reaction occurs specifically between the desired functional groups even in the presence of other reactive side chains. nih.gov

Native Chemical Ligation (NCL) is a powerful and widely used technique for the synthesis of large peptides and proteins. researchgate.netwikipedia.org The classic NCL reaction involves the coupling of a peptide fragment with a C-terminal thioester to another peptide fragment with an N-terminal cysteine residue. wikipedia.orgnih.gov The reaction proceeds through a thioester-linked intermediate, which then undergoes a spontaneous and irreversible S-to-N acyl shift to form a native amide bond at the ligation site. wikipedia.org

Key Features of NCL:

Chemoselectivity: The reaction is highly specific for the N-terminal cysteine and the C-terminal thioester. researchgate.net

Mild Conditions: NCL is performed in an aqueous buffer at neutral pH, which is compatible with delicate glycan structures. wikipedia.org

Traceless Ligation: The final product contains a native peptide bond at the ligation site. nih.gov

NCL has been successfully applied to the synthesis of glycoproteins. researchgate.net However, the requirement for a cysteine residue at the ligation site can be a limitation. To address this, various adaptations of NCL have been developed, including the use of thiol-containing auxiliaries that can be removed after ligation.

Expressed Protein Ligation (EPL) for Glycoprotein (B1211001) Synthesis

Expressed Protein Ligation (EPL) has emerged as a powerful technology for the synthesis of large, complex proteins, including glycoproteins. creative-biolabs.comnih.govnih.govnih.gov This semisynthetic method ingeniously combines the flexibility of chemical peptide synthesis with the efficiency of recombinant protein expression. creative-biolabs.comnih.gov EPL is an extension of Native Chemical Ligation (NCL), a process that joins two unprotected peptide fragments. creative-biolabs.comspringernature.comosti.gov In NCL, a peptide with a C-terminal thioester reacts with another peptide possessing an N-terminal cysteine residue to form a native peptide bond. nih.govosti.govnih.gov

EPL expands on this by using recombinant methods to generate a protein fragment with a C-terminal thioester, often by exploiting the natural process of protein splicing involving inteins. creative-biolabs.comnih.gov This recombinant thioester can then be ligated to a chemically synthesized peptide that has an N-terminal cysteine. creative-biolabs.comnih.gov This strategy allows for the site-specific incorporation of various modifications, including entire glycopeptide cassettes, into large proteins. nih.gov

The utility of EPL in glycoprotein synthesis was demonstrated in the creation of a variant of diptericin (B1576906), an 82-residue antibacterial glycoprotein. nih.gov Native diptericin exists as a mixture of O-linked glycoforms. nih.gov Another significant application was the semisynthesis of GlyCAM-1, a 132-residue mucin-type glycoprotein that acts as a ligand for L-selectin. nih.gov The first reported use of EPL involved the ligation of a large 392-residue intein-generated protein thioester to a dipeptide containing an N-terminal cysteine functionalized with a single N-acetylglucosamine residue. creative-biolabs.comnih.gov

Table 1: Key Features of Expressed Protein Ligation (EPL) in Glycoprotein Synthesis

| Feature | Description | Reference |

| Core Principle | Ligation of a recombinant protein C-terminal thioester with a synthetic N-terminal cysteine-containing peptide. | nih.gov |

| Enabling Technology | Exploits intein-mediated protein splicing to generate the recombinant protein thioester. | creative-biolabs.comnih.gov |

| Key Reaction | Native Chemical Ligation (NCL) forms a native peptide bond at the ligation site. | creative-biolabs.comnih.gov |

| Primary Advantage | Enables the site-specific incorporation of synthetic modifications (e.g., glycans) into large proteins. | nih.gov |

| Requirement | A cysteine residue is required at the N-terminus of one of the peptide fragments. | nih.gov |

Non-Cysteine Based Ligation Methodologies

A significant limitation of traditional Native Chemical Ligation (NCL) and by extension, EPL, is the strict requirement for a cysteine residue at the ligation site. nih.gov To overcome this, several non-cysteine based ligation methodologies have been developed.

One prominent approach is Sugar-Assisted Ligation (SAL) . This method utilizes the glycan portion of a glycopeptide to facilitate ligation. nih.gov In SAL, the acetamido group of the sugar at the C2 position is modified to include a sulfhydryl group. This sulfhydryl group then participates in a transthioesterification reaction with a peptide thioester, leading to an S→N acyl transfer that forms the desired peptide bond. nih.gov A key advantage of SAL is that the nucleophile involved in the rearrangement is a primary amine, which is less sterically hindered and allows for a broader range of amino acids at the ligation junction. nih.gov

Another strategy involves the use of a removable auxiliary group on the N-terminus of a peptide. nih.gov This auxiliary contains a thiol that can mediate the ligation, and it is subsequently cleaved to reveal the native peptide sequence. This approach has been successful in ligating peptides at non-cysteine residues. nih.gov

Furthermore, methods have been developed to achieve ligation at specific amino acids other than cysteine. For instance, a thiol-containing threonine surrogate can be incorporated into a peptide, enabling ligation at a threonine site. nih.gov After the ligation is complete, the thiol group is removed, yielding the native threonine residue. nih.gov This formal threonine ligation has been successfully applied to the synthesis of both peptides and glycopeptides. nih.gov

Table 2: Comparison of Non-Cysteine Ligation Methodologies

| Methodology | Principle | Key Features | Reference |

| Sugar-Assisted Ligation (SAL) | A sulfhydryl group is introduced onto the glycan to mediate ligation. | Takes advantage of the sugar moiety; allows for a wider range of amino acids at the ligation site. | nih.gov |

| Auxiliary-Mediated Ligation | A removable thiol-containing auxiliary group is attached to the N-terminus. | Circumvents the need for a native cysteine; the auxiliary is cleaved after ligation. | nih.govnih.gov |

| Serine/Threonine Ligation (STL) | A peptide with an N-terminal serine or threonine reacts with a peptide salicylaldehyde (B1680747) ester. | Uses natural serine or threonine to mediate ligation; results in a native peptide bond after acidolysis. | rsc.orgfrontiersin.org |

| Threonine Surrogate Ligation | A thiol-containing threonine analogue is used for ligation. | Enables formal ligation at threonine residues; the thiol is removed post-ligation. | nih.gov |

Chemoenzymatic Synthesis Approaches for Defined Glycoforms

Chemoenzymatic synthesis has become an indispensable tool for creating homogeneous glycoproteins with well-defined glycan structures. rsc.orgnih.gov This approach synergistically combines the precision of enzymatic reactions with the versatility of chemical synthesis. rsc.orgnih.gov Typically, a core glycopeptide, often prepared using solid-phase peptide synthesis (SPPS) with a building block like this compound, serves as the starting point. nih.govnih.gov This initial glycopeptide is then elaborated upon by specific enzymes. rsc.orgnih.gov

The power of this strategy lies in the high regio- and stereoselectivity of enzymes, which allows for the construction of complex glycan structures without the need for extensive protecting group manipulations that are a hallmark of purely chemical synthesis. nih.govnih.gov

Enzymatic Glycosyl Transfer for Glycan Elaboration

The elaboration of the initial glycan structure is accomplished through the sequential action of glycosyltransferases. nih.govnih.gov These enzymes catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-Gal, CMP-Neu5Ac) to the growing glycan chain on the peptide. nih.govsigmaaldrich.com

Each glycosyltransferase exhibits high specificity for both the donor sugar and the acceptor substrate, ensuring the precise formation of the correct glycosidic linkage. nih.govsigmaaldrich.com For instance, after the initial synthesis of a peptide with a GlcNAc or GalNAc residue, glycosyltransferases can be used to add galactose, sialic acid, and other sugars in a stepwise manner to build up complex, branched oligosaccharides. rsc.orgnih.gov

A significant advantage of this enzymatic approach is the ability to introduce modifications that are challenging to achieve through chemical synthesis, such as the stereoselective addition of sialic acid. rsc.org The process often involves a series of enzymatic reactions, which can be performed sequentially to construct the desired glycan structure. nih.gov

Combined Solid-Phase and Enzymatic Strategies

A powerful iteration of the chemoenzymatic approach involves the integration of solid-phase synthesis with enzymatic transformations. nih.govnih.gov In this methodology, the peptide backbone is assembled on a solid support using standard Fmoc-SPPS techniques, incorporating the initial glycosylated amino acid building block. nih.govnih.gov

Following the chemical synthesis of the peptide, the glycan can be elaborated directly on the resin. nih.gov This requires a solid support that is compatible with both the organic solvents used in peptide synthesis and the aqueous conditions required for enzymatic reactions. nih.gov Functionalized silica (B1680970) gel resins have been shown to be effective for this purpose. nih.gov

Alternatively, the glycopeptide can be cleaved from the resin, deprotected, and then subjected to enzymatic glycosylation in solution. nih.gov This approach has been widely used to produce a variety of complex glycopeptides. nih.gov The combination of automated solid-phase peptide synthesis with subsequent enzymatic glycan extension offers a streamlined and efficient route to complex glycopeptides. nih.govrsc.org

Table 3: Overview of Chemoenzymatic Synthesis Strategies

| Strategy | Description | Advantages | Reference |

| Enzymatic Glycosyl Transfer | Stepwise addition of monosaccharides to a core glycopeptide using specific glycosyltransferases. | High regio- and stereoselectivity; avoids complex protecting group chemistry. | nih.govnih.govsigmaaldrich.com |

| Combined Solid-Phase and Enzymatic Synthesis | Peptide synthesis on a solid support followed by enzymatic glycan elaboration, either on-resin or in solution. | Streamlined process; can be semi-automated. | nih.govnih.govrsc.org |

Overcoming Synthetic Hurdles in Glycopeptide Chemistry

The synthesis of glycopeptides is fraught with challenges that stem from the combination of two distinct classes of biomolecules: peptides and carbohydrates. rsc.org These difficulties include the potential instability of glycosidic linkages, the complexity of multifunctional amino acids, and the propensity for side reactions involving the glycosylated peptide sequence. nih.gov The synthesis of O-linked glycopeptides, in particular, requires careful consideration of the synthetic strategy to ensure success. nih.gov

Stereoselectivity Control and Purification Challenges

A primary hurdle in glycopeptide synthesis is achieving stereoselective control during the formation of the glycosidic bond. nih.gov The creation of a specific anomer (α or β) is crucial, as the biological activity of a glycopeptide is often dependent on the precise stereochemistry of this linkage. While methods like neighboring group participation can favor the formation of 1,2-trans glycosides, achieving complete stereoselectivity can be difficult, sometimes leading to mixtures of anomers. nih.govacs.org The stereochemical outcome of a glycosylation reaction can be influenced by numerous factors, including the properties of the glycosyl donor and acceptor, the promoter used, the solvent, and the reaction temperature. fu-berlin.de

The purification of the final glycopeptide product presents another significant challenge. Glycopeptides often exist as a heterogeneous mixture of glycoforms, where different glycan structures are attached to the same peptide backbone. nih.gov Furthermore, the presence of isomeric glycans (glycans with the same mass but different structures or linkage types) and even isomeric glycopeptides can make separation extremely difficult. nih.govresearchgate.net Chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) and porous graphitic carbon (PGC) chromatography are often employed, sometimes coupled with mass spectrometry, to resolve these complex mixtures. nih.govpressurebiosciences.comacs.org The separation of sialylated glycopeptide isomers, which differ only in the linkage of sialic acid (e.g., α2,3 vs. α2,6), is a particularly notorious challenge. researchgate.net

Table 4: Common Challenges in Glycopeptide Synthesis

| Challenge | Description | Potential Solutions | Reference |

| Stereoselectivity | Controlling the formation of the correct α or β anomer of the glycosidic linkage. | Use of neighboring group participation; optimization of reaction conditions (solvent, temperature, promoter). | nih.govacs.orgfu-berlin.de |

| Purification | Separating the desired glycopeptide from side products, unreacted starting materials, and isomeric forms. | Advanced chromatographic techniques like HILIC and PGC-LC/MS. | nih.govresearchgate.netpressurebiosciences.comacs.org |

| Glycan Heterogeneity | The presence of multiple different glycan structures on the peptide. | Chemoenzymatic synthesis to build defined glycoforms. | nih.govnih.gov |

| Linkage Instability | Potential for cleavage of the glycosidic bond under certain reaction conditions. | Careful selection of protecting groups and deprotection strategies. | nih.gov |

Compatibility of Carbohydrate and Peptide Synthetic Conditions

The chemical synthesis of complex glycopeptides, such as those incorporating the building block Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH , presents a significant challenge due to the need to combine two fundamentally different classes of molecules: peptides and carbohydrates. The successful synthesis hinges on the mutual compatibility of the reaction conditions and, most critically, on an orthogonal protecting group strategy. bham.ac.ukspringernature.com This strategy ensures that specific protecting groups can be removed selectively without affecting others, thereby preserving the integrity of both the growing peptide chain and the delicate carbohydrate moiety throughout the multi-step process. bham.ac.ukpeptide.com

The use of Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH is tailored for the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. anaspec.comglycofinechem.com Fmoc-based chemistry is the preferred approach for synthesizing glycopeptides because the conditions for removing the temporary Fmoc group are significantly milder than those used in alternative methods, such as Boc/Benzyl chemistry. altabioscience.comnih.gov The repetitive acid treatments required in Boc-SPPS can risk cleaving the acid-sensitive glycosidic bond, a problem largely circumvented by the base-labile nature of the Fmoc group. altabioscience.comnih.gov

The compatibility of the synthesis is best understood by examining the stability of the key functional groups and linkages under the primary conditions of Fmoc-SPPS: base-mediated Fmoc deprotection and acid-mediated final cleavage from the solid support.

Key Protecting Group Orthogonality

The core of the synthetic strategy is the use of protecting groups that are removed under distinct, non-interfering conditions. The table below outlines the orthogonal scheme employed when using Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH .

| Protecting Group | Functionality Protected | Removal Conditions | Stability Profile |

|---|---|---|---|

| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino group of threonine | Mild base (e.g., 20% piperidine in DMF) wikipedia.org | Stable to acids (TFA) |

| Ac (Acetyl) | Hydroxyl groups of the GlcNAc moiety | Mildly basic/nucleophilic conditions post-synthesis (e.g., hydrazine; or catalytic NaOMe in methanol) nih.gov | Stable to piperidine during Fmoc deprotection and strong acid (TFA) during final cleavage |

| tBu (tert-Butyl) | Side chains of other amino acids (e.g., Asp, Glu, Ser, Thr) iris-biotech.de | Strong acid (e.g., Trifluoroacetic acid - TFA) iris-biotech.de | Stable to mild base (piperidine) |

Research Findings on Stability and Compatibility

Detailed studies have confirmed the viability of this orthogonal approach. The stability of the crucial bonds within the glycoamino acid building block under standard SPPS conditions is paramount for a successful synthesis.

Glycosidic Bond: The O-glycosidic bond linking the GlcNAc moiety to the threonine side chain is susceptible to acid hydrolysis. However, it demonstrates sufficient stability towards the strong acids, like Trifluoroacetic acid (TFA) , used for the final cleavage step, particularly when the neighboring hydroxyl groups on the carbohydrate are protected with electron-withdrawing acetyl groups. nih.govnih.gov These acetyl groups reduce the susceptibility of the glycosidic oxygen to protonation, thereby stabilizing the bond against acidolysis. The bond is stable under the basic conditions used for Fmoc removal. wikipedia.org

Carbohydrate Protecting Groups: The acetyl (Ac) groups protecting the hydroxyls of the GlcNAc are critical. They must remain intact throughout the entire peptide assembly process. They are stable to the repetitive treatments with piperidine used for Fmoc removal and to the final TFA-mediated cleavage. nih.gov Their removal is intentionally deferred to a separate step after the peptide has been cleaved from the resin, typically using mild methanolic solutions of sodium methoxide or hydrazine. anaspec.comnih.gov This ensures the carbohydrate remains protected until the final stages.

Peptide Backbone and Side Chains: While the Fmoc strategy protects the glycosidic linkage from acid degradation, the repeated use of piperidine can lead to side reactions in the peptide chain. One notable compatibility issue is the formation of aspartimide from aspartic acid residues, which can occur under basic conditions. nih.govub.edu Careful selection of coupling reagents and reaction conditions is necessary to minimize such unwanted outcomes, especially in the synthesis of long or complex glycopeptides.

The following table summarizes the compatibility of the key chemical structures during the main stages of Fmoc-SPPS using the glycosylated threonine building block.

| Chemical Moiety | Stability During Fmoc Deprotection (20% Piperidine/DMF) | Stability During Final Cleavage (TFA-based cocktail) |

|---|---|---|

| O-Glycosidic Bond | Stable | Generally Stable nih.gov |

| Acetyl (Ac) Groups on GlcNAc | Stable | Stable nih.gov |

| Peptide (Amide) Bonds | Stable | Stable |

| Fmoc N-terminal Group | Labile (Cleaved) | Stable |

| tBu-based Side Chain Protection | Stable | Labile (Cleaved) |

Rigorous Analytical Methodologies for Structural Elucidation of Synthetic Glycopeptides

Mass Spectrometry (MS) as a Primary Tool for Structural Characterization

Mass spectrometry (MS) has become an indispensable and powerful tool for the structural characterization of glycopeptides. premierbiosoft.comcreative-proteomics.com Its high sensitivity and rapid analysis speed make it ideal for dealing with the often-limited quantities of purified synthetic products. creative-proteomics.com Advanced MS-based workflows can provide comprehensive details on the molecular weight, peptide sequence, and glycan structure of compounds synthesized using building blocks like Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH. creative-proteomics.comnih.gov The development of soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), has been crucial, as they generate intact molecular ions of these fragile molecules with minimal in-source fragmentation. nih.gov

Tandem Mass Spectrometry (MS/MS) Fragmentation Strategies

For detailed structural elucidation, tandem mass spectrometry (MS/MS) is the method of choice. premierbiosoft.com In an MS/MS experiment, a specific glycopeptide ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. The pattern of these fragments provides a wealth of information about the molecule's original structure. creative-proteomics.com However, because glycopeptides contain both robust peptide bonds and fragile glycosidic linkages, a single fragmentation method is often insufficient for complete characterization. researchgate.net Consequently, a variety of complementary fragmentation strategies are employed. creative-proteomics.com

Collision-Induced Dissociation (CID) is a widely used fragmentation technique where ions are accelerated and collided with a neutral gas like nitrogen or argon. premierbiosoft.comwikipedia.org This collision converts kinetic energy into internal energy, causing the molecule to fragment. wikipedia.org In the context of a glycopeptide containing a Thr(β-D-GlcNAc(Ac)3) residue, low-energy CID preferentially cleaves the weakest bonds, which are the glycosidic linkages within the glycan and the bond connecting the glycan to the threonine residue. nih.govacs.org This process generates a series of characteristic fragment ions, including oxonium ions (diagnostic for carbohydrates) and Y-type ions (the peptide with sequential sugar losses), which are highly informative for determining the glycan's composition and structure. premierbiosoft.comresearchgate.net

Higher-Energy Collision Dissociation (HCD), a technique used with Orbitrap mass spectrometers, is a beam-type CID method that provides similar information. wikipedia.orgnih.govwikipedia.org A key advantage of HCD over ion-trap CID is its ability to detect low-mass oxonium ions, which are crucial for confirming the presence of a glycopeptide. nih.gov However, both CID and HCD often result in the complete loss of the glycan from the peptide, yielding limited b- and y-type ions from the peptide backbone. researchgate.netbiorxiv.org This makes it difficult to pinpoint the exact location of the glycosylation site, especially if the peptide contains multiple potential sites (i.e., several serine or threonine residues). biorxiv.orgnih.gov

Table 1: Comparison of CID and HCD Fragmentation for Glycopeptide Analysis

| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collision Dissociation (HCD) |

| Primary Fragmentation | Cleavage of labile glycosidic bonds. nih.govacs.org | Cleavage of both glycosidic and peptide bonds. biorxiv.org |

| Key Ion Types | Y-ions (peptide + partial glycan), Oxonium ions. premierbiosoft.com | b/y-ions (peptide fragments), Oxonium ions. researchgate.net |

| Glycan Information | Excellent for determining glycan composition and branching. premierbiosoft.comresearchgate.net | Provides good information on glycan composition. nih.gov |

| Peptide/Site Information | Often poor due to preferential loss of the entire glycan. biorxiv.org | Can generate peptide backbone fragments, but often insufficient for unambiguous site localization. nih.gov |

| Instrumentation | Common in ion traps, triple quadrupoles, Q-TOFs. premierbiosoft.comwikipedia.org | Specific to Orbitrap mass spectrometers. wikipedia.orgresearchgate.net |

To overcome the limitations of CID/HCD, electron-driven dissociation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are used. biorxiv.org These are considered "soft" fragmentation techniques. ETD involves the transfer of an electron to a multiply charged precursor ion, which induces fragmentation along the peptide backbone (cleavage of the N-Cα bond) while leaving fragile modifications, like the O-linked glycan, intact. premierbiosoft.comacs.orgbiorxiv.org

This process generates c- and z-type fragment ions that retain the complete glycan moiety. biorxiv.orgnih.gov By analyzing the masses of these c- and z-ions, researchers can confidently determine which specific threonine residue is glycosylated. nih.govnih.gov This is particularly crucial for O-glycopeptides, where no consensus sequence for glycosylation exists. nih.gov While ETD is excellent for localizing the glycosylation site and sequencing the peptide backbone, it causes very little fragmentation of the glycan itself, providing minimal information on the sugar structure. nih.govnih.gov

Hybrid or dual fragmentation methods have been developed to combine the strengths of both collisional and electron-based techniques in a single analysis. Electron Transfer/Higher-Energy Collision Dissociation (EThcD) is a powerful example of this approach. nih.govnih.gov In an EThcD experiment, precursor ions undergo ETD, and all the resulting fragment ions are then subjected to HCD-style collisional energy.

The resulting spectrum is a composite, containing c- and z-type ions for peptide sequencing and site localization, as well as B- and Y-type oxonium ions for glycan characterization. nih.govacs.org This provides comprehensive data, allowing for the simultaneous determination of the peptide sequence, the glycan composition, and the precise glycosylation site. nih.govbiorxiv.org Such approaches are increasingly popular as they provide a complete picture of the glycopeptide's structure from a single MS/MS scan, making them highly efficient for analyzing complex samples or libraries of synthetic glycopeptides. nih.govacs.org

Table 2: Primary Fragment Ions Generated by Different MS/MS Techniques

| Fragmentation Method | Primary Bond Cleavage | Key Fragment Ion Types | Primary Application |

| CID/HCD | Glycosidic bonds | B, Y, Oxonium ions | Glycan structure analysis premierbiosoft.comresearchgate.net |

| ETD/ECD | Peptide backbone (N-Cα) | c, z• ions | Glycosylation site localization, peptide sequencing nih.govbiorxiv.org |

| EThcD | Glycosidic and Peptide bonds | B, Y, c, z•, Oxonium ions | Comprehensive analysis of glycan, peptide, and site nih.govacs.org |

Identification of Glycosylation Sites and Glycan Composition via MS

The definitive identification of a synthetic glycopeptide containing the Thr(beta-D-GlcNAc(Ac)3) moiety is achieved by strategically combining data from different fragmentation methods.

Confirming Glycan Presence and Composition : An initial HCD scan is often used to screen for glycopeptides. The presence of characteristic low-mass oxonium ions (e.g., m/z 204.08 for a HexNAc residue) in the HCD spectrum is a strong indicator of a glycopeptide. nih.govnih.gov Further fragmentation of the glycan in the HCD or CID spectrum allows for the confirmation of the tri-acetylated N-acetylglucosamine structure. researchgate.net

Localizing the Glycosylation Site : An ETD or EThcD spectrum is then used for unambiguous site assignment. nih.govnih.gov The mass difference between the unmodified peptide backbone and the observed glycopeptide precursor ion determines the mass of the glycan. The fragmentation pattern in the ETD spectrum, which shows c- and z-ions retaining the intact glycan mass, confirms that the modification is on the threonine residue as intended during synthesis. nih.gov For a peptide with multiple potential serine/threonine sites, ETD is essential to prove the correct site has been modified. nih.gov

This multi-faceted MS approach ensures that the final synthetic product possesses the correct peptide sequence and that the glycan is of the correct composition and attached to the correct threonine residue.

Qualitative and Quantitative Analysis of Glycopeptide Libraries by MS

Mass spectrometry is not only used for the structural confirmation of a single, purified glycopeptide but also for the analysis of entire glycopeptide libraries. nih.gov In the context of synthetic chemistry, this could involve analyzing the products of a combinatorial synthesis or assessing the purity of a target compound.

Qualitative Analysis : This involves identifying the components within a mixture. For a synthetic reaction mixture, MS can be used to identify the target glycopeptide, unreacted starting materials, and any side-products, based on their accurate masses and MS/MS fragmentation patterns. youtube.com Bioinformatics software tools are essential for processing the large datasets generated, matching experimental spectra to theoretical fragmentation patterns to identify the glycopeptides present. nih.gov

Quantitative Analysis : This aims to determine the relative or absolute amount of a specific glycopeptide. Label-free quantification methods compare the signal intensity (e.g., peak area) of the same glycopeptide ion across different samples. nih.gov For more precise measurements, stable isotope labeling techniques can be used. For example, a glycopeptide library could be compared against a known standard labeled with heavy isotopes (e.g., containing ¹³C or ¹⁵N). nih.gov The ratio of the light (sample) to heavy (standard) peak intensities in the mass spectrum provides accurate relative quantification. nih.gov These quantitative approaches are vital for determining the yield and purity of a synthetic glycopeptide and for high-throughput screening of glycopeptide libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of glycopeptides like Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the chemical shifts of each proton (¹H) and carbon (¹³C) atom in the molecule, confirming the presence and connectivity of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the threonine residue, and the per-acetylated N-acetylglucosamine (GlcNAc) moiety.

In ¹H NMR spectra, the signals for non-exchangeable protons are typically found between δ 1.0–8.0 ppm. nih.gov The aromatic protons of the Fmoc group, the protons of the threonine backbone, and the protons of the sugar ring and its acetyl groups can be distinguished. However, significant signal overlap often occurs, necessitating the use of 2D NMR techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton (H-H) spin couplings within the same residue, and TOCSY (Total Correlation Spectroscopy), which reveals the entire spin system of a particular residue.

To assign the carbon signals, a ¹³C NMR spectrum is used in conjunction with heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence). The HSQC spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbons in the threonine, the sugar ring, and the protecting groups. The expected chemical shift ranges for key protons in the structure are well-established.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Key Moieties in Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH

| Proton | Moiety | Typical Chemical Shift (δ) Range (ppm) |

| Anomeric (H-1') | GlcNAc | 4.5 - 5.0 |

| Ring Protons (H-2' to H-6') | GlcNAc | 3.5 - 5.5 |

| Acetyl (CH₃) | GlcNAc Acetates | 1.9 - 2.1 |

| N-Acetyl (CH₃) | GlcNAc | ~2.0 |

| α-CH | Threonine | 4.0 - 4.5 |

| β-CH | Threonine | 4.1 - 4.6 |

| γ-CH₃ | Threonine | ~1.2 |

| Aromatic (8H) | Fmoc Group | 7.2 - 7.8 |

| CH, CH₂ | Fmoc Group | 4.2 - 4.5 |

Confirmation of Glycosidic Linkage Configuration through NMR Coupling Constants

A critical structural feature of Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH is the stereochemistry of the O-glycosidic bond linking the GlcNAc sugar to the threonine side chain. NMR spectroscopy provides a definitive, non-destructive method to establish this configuration by measuring the scalar coupling constant between the anomeric proton (H-1') and the proton on the adjacent carbon (H-2') of the GlcNAc ring, denoted as ³J(H1',H2').

The magnitude of this coupling constant is governed by the Karplus relationship, which correlates it to the dihedral angle between the coupled protons.

A β-configuration places both H-1' and H-2' in axial positions, resulting in a large dihedral angle (~180°) and a correspondingly large coupling constant, typically in the range of 7 to 8 Hz. researchgate.netmagritek.com

An α-configuration involves an equatorial H-1' and an axial H-2', leading to a smaller dihedral angle (~60°) and a smaller coupling constant, generally around 2 to 4 Hz. magritek.com

The observation of a doublet for the anomeric proton signal with a coupling constant in the 7-8 Hz range provides unambiguous proof of the desired β-glycosidic linkage in the synthesized glycopeptide. researchgate.net

Conformational Analysis of Glycopeptides Using NMR and Circular Dichroism (CD)

NMR techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), are used to determine the spatial proximity between protons that are close in space but not necessarily connected through bonds. For Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH, NOE cross-peaks between protons on the GlcNAc ring (e.g., H-1') and protons on the threonine side chain (e.g., H-β) provide crucial distance restraints. These restraints are then often used in computational molecular modeling to define the preferred torsion angles (φ and ψ) around the glycosidic bond and thus the conformational preferences of the molecule in solution. rsc.org

Circular Dichroism (CD) spectroscopy complements NMR data by providing global information about the molecule's secondary structure and chiral environment. The CD spectrum is sensitive to the conformation of the peptide backbone and can be influenced by the attached glycan. Temperature-dependent CD studies can reveal conformational changes, for instance, a shift from a folded to a more open or square form as temperature increases, which can be correlated with thermodynamic parameters. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the final purification of synthetic glycopeptides and the rigorous assessment of their purity. For a compound like Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH, which contains the strongly UV-absorbing Fmoc group, reverse-phase HPLC (RP-HPLC) is the method of choice. Purity levels are commonly reported to be greater than 95%. wuxiapptec.comsigmaaldrich.comvwr.comsigmaaldrich.comwuxiapptec.com

The analysis typically involves a stationary phase, such as a C18 silica (B1680970) column, and a mobile phase consisting of a gradient mixture of water and an organic solvent, most commonly acetonitrile. A small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is often added to both solvents to improve peak shape and resolution. The Fmoc group allows for highly sensitive detection using a UV detector, typically at a wavelength of around 265 nm or 301 nm. The retention time of the main peak under defined conditions serves as an identifier, while the integration of its peak area relative to the total area of all peaks provides a quantitative measure of purity.

Table 2: Typical RP-HPLC Parameters for Analysis of Fmoc-L-Thr(β-D-GlcNAc(Ac)3)-OH

| Parameter | Description |

| Column | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | A linear gradient, e.g., 20% to 80% B over 30 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance at 265 nm |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Academic Research Applications of Fmoc L Thr Beta D Glcnac Ac 3 Oh Derived Glycopeptides

Elucidating Protein-Carbohydrate Interactions and Glycan Recognition Mechanisms

Protein-carbohydrate interactions are fundamental to a vast array of biological phenomena, from cell-cell recognition and signaling to immune responses and pathogen invasion. nih.govoup.comnih.govnih.gov Glycopeptides synthesized using Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH serve as precise molecular probes to dissect these interactions at a molecular level. nih.gov By presenting a defined glycan structure in a specific peptide context, researchers can investigate the binding affinity and specificity of carbohydrate-binding proteins, known as lectins. oup.comnih.gov

Lectins are proteins that recognize and bind to specific carbohydrate structures. nih.govcreative-proteomics.com The ability to synthesize well-defined glycopeptides allows for the rational design of ligands that can selectively target these proteins. By systematically varying the peptide sequence and the structure of the attached glycan, researchers can map the binding requirements of a particular lectin. This knowledge is crucial for developing inhibitors of lectin activity, which can have therapeutic potential in areas such as anti-inflammatory and anti-cancer treatments. For instance, studies have shown that the core structure of a glycopeptide is essential for high-affinity binding to certain lectins like lentil and pea lectins. nih.gov The synthesis of glycopeptides with simplified or unnatural glycan structures can also provide valuable insights into the key features required for lectin recognition. nih.gov

| Research Application | Key Findings | Reference |

| Lectin Binding Specificity | The asparagine residue and the intact 2-acetamido-2-deoxy-beta-D-glucopyranosyl residue at the reducing end of a complex-type oligosaccharide are crucial for binding to pea and lentil lectins, respectively. | nih.gov |

| Glycomimetic Design | Small molecule glycomimetics, often featuring biaryl ring systems, can be designed to mimic the key binding interactions of carbohydrates with lectins, serving as potential therapeutic antagonists. | nih.gov |

Glycan arrays are powerful tools for studying protein-carbohydrate interactions in a high-throughput format. researchgate.netacs.orgnih.govnih.gov These arrays consist of a collection of different carbohydrate structures immobilized on a solid surface. Glycopeptides synthesized using building blocks like this compound can be incorporated into these arrays, allowing for the rapid screening of a large number of potential binding partners for a particular protein. nih.gov This technology has been instrumental in identifying novel lectins, characterizing the binding profiles of known lectins, and screening for inhibitors of carbohydrate-mediated interactions. researchgate.netacs.orgnih.gov The data obtained from glycan arrays can provide valuable information on the relative binding affinities of a protein for different glycan structures. nih.gov

| Technology | Principle | Application |

| Glycan Microarrays | Immobilized carbohydrate probes on a solid surface are used to detect binding interactions with fluorescently labeled proteins. | High-throughput screening of carbohydrate-binding proteins, determination of binding specificity, and identification of inhibitors. researchgate.netacs.orgnih.govnih.govnih.gov |

Investigating Fundamental Biological Roles of Protein Glycosylation

Protein glycosylation, the attachment of sugar molecules to proteins, is a complex and vital post-translational modification that influences a wide range of biological processes. researchgate.netcellexusbiosystems.com The use of synthetic glycopeptides derived from this compound allows researchers to investigate the specific roles of O-GlcNAcylation, a type of glycosylation where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov

| Signaling Pathway | Role of O-GlcNAcylation | Research Findings |

| Insulin (B600854) Signaling | O-GlcNAcylation can interfere with insulin signaling, contributing to insulin resistance. | Elevated O-GlcNAc levels can block insulin signaling by preventing the phosphorylation and activation of key downstream targets. youtube.com |

| Cancer Signaling | Increased O-GlcNAcylation is a common feature of many cancers and promotes tumor progression. | O-GlcNAcylation can regulate the activity of proteins involved in cell proliferation, apoptosis, and metabolism, thereby influencing cancer cell signaling. nih.gov |

| Stress Response | O-GlcNAcylation levels increase in response to various cellular stresses. | O-GlcNAcylation of stress-responsive proteins can protect cells from damage. nih.gov |

Glycosylation plays a critical role in the immune system, influencing processes such as antigen recognition, T-cell activation, and cytokine production. nih.govnih.gov Glycopeptides derived from this compound are used to investigate how the presence of a specific glycan on an antigen affects its processing and presentation by major histocompatibility complex (MHC) molecules. nih.gov This is crucial for understanding how the immune system distinguishes between self and non-self and for the development of glycopeptide-based vaccines against cancer and infectious diseases. nih.govnih.gov Studies have shown that the glycan portion of a glycopeptide can directly interact with T-cell receptors, influencing the nature of the immune response. nih.gov

| Immune Process | Impact of Glycosylation | Research Application |

| Antigen Presentation | Glycosylation can either shield or create epitopes for T-cell recognition. | Synthetic glycopeptides are used to study how glycosylation affects MHC binding and T-cell activation. nih.gov |

| Immune Cell Activation | The glycosylation status of immune cell receptors can modulate their activity. | Changes in glycosylation patterns on immune cells are associated with different activation states. nih.gov |

| Vaccine Development | Glycopeptides representing tumor-associated or pathogen-associated carbohydrate antigens can be used to elicit a specific immune response. | Synthetic glycopeptides are key components in the development of therapeutic vaccines. nih.gov |

Glycosylation is known to play a significant role in the proper folding, stability, and trafficking of proteins within the cell. nih.govnih.gov The attachment of glycans can influence the conformation of a protein, protect it from degradation, and act as a signal for its transport to specific cellular compartments. nih.govnih.govyoutube.com By synthesizing glycopeptides with and without the glycan modification, researchers can directly assess the contribution of the sugar moiety to these processes. For instance, studies have shown that the removal of N-glycans from many apical membrane proteins leads to a decrease in their abundance at the cell surface, suggesting a role for glycosylation in their proper sorting and trafficking. nih.gov

| Cellular Process | Role of Glycosylation | Experimental Approach |

| Protein Folding and Stability | Glycans can stabilize protein structure and protect against proteolysis. | Comparing the stability of glycosylated versus non-glycosylated forms of a protein or peptide. nih.govnih.gov |

| Protein Trafficking | Glycans can act as sorting signals for protein transport to different cellular locations. | Investigating the subcellular localization of proteins with altered glycosylation patterns. nih.gov |

| ER Quality Control | N-linked glycans are crucial for the quality control system in the endoplasmic reticulum (ER), ensuring that only properly folded proteins are transported out. | Studying the fate of misfolded glycoproteins and the role of ER-resident lectins. nih.gov |

Development of Advanced Research Tools and Biomedical Probes

The protected glycosylated amino acid, this compound, serves as a fundamental building block in the chemical synthesis of complex glycopeptides. lookchem.com Its structure, which combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group suitable for solid-phase peptide synthesis (SPPS) with a per-acetylated N-acetylglucosamine (GlcNAc) moiety attached to a threonine residue, enables the precise, site-specific incorporation of carbohydrates into peptide sequences. nih.govevitachem.com This capability is crucial for developing sophisticated molecular tools and probes to investigate the multifaceted roles of protein glycosylation in biology and disease. The resulting synthetic glycopeptides are instrumental in advancing several key areas of biomedical research.

Design of Synthetic Glycopeptide-Based Vaccine Candidates

A significant application of glycopeptides synthesized using this compound is in the development of anticancer vaccines. These vaccines aim to stimulate the immune system to recognize and eliminate tumor cells.

Cancer cells often display aberrant glycosylation patterns on their surfaces, leading to the presentation of specific carbohydrate structures known as tumor-associated carbohydrate antigens (TACAs). nih.gov These TACAs are typically truncated or modified versions of O-glycans found on healthy cells. nih.gov Their cancer-specific expression makes them attractive targets for immunotherapy. nih.gov

Glycopeptides derived from mucin-1 (MUC1), a protein overexpressed and aberrantly glycosylated in numerous cancers, are prominent vaccine candidates. nih.gov By using building blocks like this compound, researchers can synthesize MUC1 fragments containing TACAs, such as the Tn antigen (α-O-GalNAc-Ser/Thr), at specific locations. nih.govacs.org These synthetic glycopeptides mimic the structures found on tumor cells and can be used to elicit an immune response. nih.gov

Table 1: Examples of Tumor-Associated Carbohydrate Antigens (TACAs) and Associated Cancers

| TACA | Structure | Associated Cancers |

|---|---|---|

| Tn Antigen | GalNAc-α-Ser/Thr | Breast, Colon, Prostate, Lung, Gastric |

| Sialyl-Tn (STn) Antigen | Neu5Ac-α-(2,6)-GalNAc-α-Ser/Thr | Ovarian, Gastric, Pancreatic, Colorectal |

| T Antigen | Gal-β-(1,3)-GalNAc-α-Ser/Thr | Breast, Bladder, Colon |

This table presents common TACAs that can be targeted by synthetic glycopeptide vaccines.

The primary goal of a glycopeptide-based vaccine is to generate antibodies that specifically recognize the glycosylated form of the antigen on cancer cells, not the unglycosylated peptide backbone present on healthy tissues. This specificity is critical to avoid autoimmune reactions and effectively target tumors. The precise structure of the synthetic glycopeptide antigen is paramount for inducing such a targeted immune response.

Research has shown that the density and location of the glycan on the peptide backbone can significantly influence immunogenicity. acs.org By synthesizing a panel of MUC1 glycopeptides with varying glycosylation patterns—a task enabled by the use of specific building blocks like this compound—scientists can systematically study how these structural differences affect antibody binding and immune cell activation. acs.org Furthermore, conjugating these well-defined synthetic glycopeptides to carrier proteins or incorporating them into more complex vaccine formulations can enhance their ability to provoke a robust and lasting glycosylation-specific immune reaction. nih.gov

Engineering Glycopeptide Inhibitors for Glycosidases and Glycosyltransferases

The dynamic process of O-GlcNAcylation, the addition and removal of a single N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of intracellular proteins, is regulated by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). nih.gov OGT adds the sugar, while OGA removes it. nih.gov Dysregulation of this cycle is implicated in various diseases, including cancer and diabetes.

Synthetic glycopeptides and glycomimetics serve as valuable tools for studying these enzymes and as potential therapeutic inhibitors. While broad-spectrum inhibitors like PUGNAc have been used, there is a growing need for more specific and potent molecules. nih.gov The synthesis of glycopeptides using this compound allows for the creation of substrate analogs that can probe the active sites of OGT and OGA. By modifying the peptide sequence or the sugar moiety, researchers can engineer competitive inhibitors. For instance, creating a glycopeptide with a thio-linked GlcNAc moiety results in a non-hydrolyzable substrate analog that can potently inhibit OGA. nih.gov These engineered inhibitors are crucial for elucidating the biological functions of O-GlcNAcylation and for validating OGT and OGA as drug targets.

Table 2: Key Enzymes in O-GlcNAc Cycling and Examples of Inhibitor Types

| Enzyme | Function | Class of Inhibitor | Inhibition Mechanism |

|---|---|---|---|

| O-GlcNAc Transferase (OGT) | Adds O-GlcNAc to proteins | Glycopeptide Substrate Analogs | Competitive binding to the active site |

| O-GlcNAcase (OGA) | Removes O-GlcNAc from proteins | Thiamet-G, PUGNAc | Mechanism-inspired competitive inhibition |

| O-GlcNAcase (OGA) | Removes O-GlcNAc from proteins | Non-hydrolyzable Glycopeptides | Binds to the active site but cannot be cleaved |

This table outlines the enzymes controlling O-GlcNAc signaling and the types of molecules used to inhibit their activity for research purposes.

Creation of Glycomimetics and Glycoconjugates for Biological Studies

The ability to synthesize custom glycopeptides provides researchers with essential tools to explore fundamental questions in glycobiology. evitachem.comvwr.com Using building blocks such as this compound, scientists can create a wide range of glycomimetics and glycoconjugates designed for specific experimental purposes.

These synthetic molecules can be used to:

Study Lectin Binding: Investigate the binding specificity and affinity of lectins (carbohydrate-binding proteins) to particular glycan structures presented on a defined peptide backbone. acs.org

Map Enzyme-Substrate Interactions: Elucidate the recognition motifs required for enzymes like glycosyltransferases or glycosidases to act on their substrates.

Develop Diagnostic Tools: Create defined antigens for use in enzyme-linked immunosorbent assays (ELISAs) to detect the presence of glycan-specific antibodies in patient samples.

By attaching probes like biotin (B1667282) or fluorescent tags during or after synthesis, these glycopeptides can be transformed into powerful reagents for affinity purification, cellular imaging, and flow cytometry, further expanding their utility in biological research.

Utilization in Chemical Proteomics for Glycoprotein (B1211001) Profiling

Identifying the specific sites of glycosylation and quantifying changes in O-GlcNAc levels across the proteome are major challenges in cell biology. Chemical proteomics offers powerful strategies to address this, and synthetic glycopeptides play a supporting role in the validation and development of these methods.

One advanced technique is metabolic glycan labeling, where cells are fed an unnatural sugar analog (e.g., containing an azide (B81097) group) that gets incorporated into glycoproteins. nih.gov These tagged proteins can then be selectively enriched and identified using mass spectrometry. nih.gov Synthetic glycopeptides, created using this compound and its analogs, are invaluable as standards in these experiments. They can be used to:

Optimize mass spectrometry fragmentation methods for confident identification of the glycan and its attachment site.

Validate the enrichment protocols and ensure the specificity of the capture-and-release strategy. nih.gov

Serve as positive controls to confirm the activity of enzymes used in certain proteomics workflows. nih.gov

By providing chemically defined and pure standards, these synthetic molecules enhance the reliability and scope of large-scale studies aimed at profiling the "O-GlcNAcome" under different physiological and pathological conditions. nih.gov

Future Prospects and Emerging Research Frontiers for Fmoc L Thr Beta D Glcnac Ac 3 Oh Chemistry

Automation and High-Throughput Synthesis of Complex Glycopeptide Libraries

The synthesis of complex glycopeptides, once a laborious and specialized endeavor, is undergoing a revolution through automation. Building blocks like Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH are central to these advancements, enabling the rapid and reliable production of diverse glycopeptide libraries essential for high-throughput screening and structure-activity relationship studies.

Machine-Driven Chemoenzymatic Synthesis Platforms